2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
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Overview
Description
2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acetamido and benzamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways essential for cancer cell proliferation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
- N-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 6-Phenylimidazo[2,1-b]thiazole derivatives
Uniqueness
2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with acetamido and benzamide functionalities. This structural arrangement enhances its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c21-19(26)15-8-4-5-9-16(15)22-18(25)10-14-12-27-20-23-17(11-24(14)20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYLRHYNWUECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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